2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide is a useful research compound. Its molecular formula is C14H16BrN3O2 and its molecular weight is 338.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide is a synthetic derivative belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H14BrN3O, with a molecular weight of approximately 304.17 g/mol. Its structure features a benzoxazine ring, which is critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds within the benzoxazine class exhibit significant antitumor properties. For instance, research has shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related benzoxazine compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Benzoxazine A | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via caspase activation |
Benzoxazine B | HeLa (Cervical Cancer) | 10.5 | Inhibits cell cycle progression at G2/M phase |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against various enzymes involved in cancer metabolism and proliferation. For example, it showed promising inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy. The inhibition of DHFR leads to decreased levels of tetrahydrofolate, which is crucial for nucleotide synthesis and cellular proliferation .
Neuroprotective Effects
In addition to its antitumor properties, some studies have suggested that benzoxazines may exhibit neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage by modulating the expression of neurotrophic factors and reducing inflammatory responses .
Case Studies
-
Study on Anticancer Properties
- A study published in the Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
-
Enzyme Inhibition Research
- Another research article highlighted the enzyme inhibitory potential of benzoxazines against DHFR. The study reported IC50 values indicating strong inhibition compared to standard inhibitors used in clinical settings.
-
Neuroprotection Insights
- A case study focused on the neuroprotective effects of benzoxazine derivatives found that these compounds significantly reduced neuronal cell death in models of oxidative stress, suggesting their potential use in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(6-bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-5-13-12(6-11(9)15)18(7-10(2)20-13)8-14(19)17-4-3-16/h5-6,10H,4,7-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCJYQZBWXYTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C(=C2)Br)C)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.